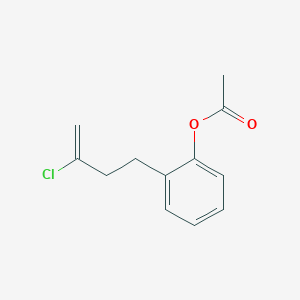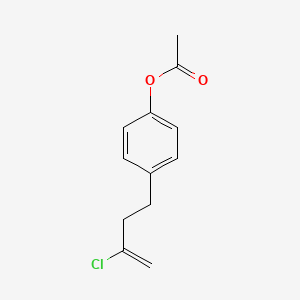![molecular formula C13H9BrN2O2S B1291005 1-苯磺酰基-5-溴-1H-吡咯并[2,3-b]吡啶 CAS No. 1001070-33-2](/img/structure/B1291005.png)
1-苯磺酰基-5-溴-1H-吡咯并[2,3-b]吡啶
描述
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a compound that is likely to be of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can give insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related benzenesulfonyl compounds involves directed lithiation and subsequent reactions with electrophiles. For instance, directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at -78 degrees C generates a C-2 lithio species selectively. This species can react with various electrophiles to produce 2-functionalized pyrroles. Less reactive electrophiles can lead to 5-substituted pyrroles due to a dynamic equilibrium between C-2 and C-5 lithio species . This suggests that a similar approach could be used to synthesize 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine by carefully selecting the appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a heterocyclic moiety such as pyrrole or pyridine. The presence of substituents on the benzene or pyridine rings, as well as on the nitrogen atom bonded to the sulfonyl group, can significantly influence the properties and reactivity of these compounds . Computational studies, such as Density Functional Theory (DFT), can be used to predict the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Benzenesulfonyl derivatives can participate in various chemical reactions. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole has been shown to be an excellent substrate for Suzuki coupling with arylboronic acids . This indicates that brominated benzenesulfonyl compounds can be used in cross-coupling reactions to create a wide array of products, which could include the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl derivatives can be influenced by the substituents present on the aromatic rings and the nature of the heterocyclic moiety. For instance, the antineoplastic activity of phenyl-substituted benzenesulfonylhydrazones has been assessed, showing that certain substituents can enhance biological activity . Additionally, green chemical synthesis methods have been developed for the synthesis of benzenesulfonylpyridine derivatives, which are environmentally friendly and produce high yields and purity . The physical properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) can be calculated using computational tools to predict the pharmacokinetic profile of these compounds .
科学研究应用
有机化学中的合成与反应
化学品“1-苯磺酰基-5-溴-1H-吡咯并[2,3-b]吡啶”在各种合成过程中被使用,有助于开发新型有机化合物。例如,它已参与[3 + 2]环加成反应,导致新类化合物的产生,如三唑并[4,5-b]吡啶-5-酮和吡咯并[3,4-b]吡啶-2-酮,展示了它在合成有机化学中的多功能性和实用性 (Gao & Lam, 2008)。
催化和化学转化
这种化合物已被用作催化反应中的底物或中间体,展示了它在促进化学转化中的重要性。例如,它在金催化合成氮代吲哚中的应用表明了它在增强化学过程效率方面的作用,有助于开发具有潜在应用的化合物,包括制药和材料科学领域 (Gala et al., 2014)。
杂环化学
“1-苯磺酰基-5-溴-1H-吡咯并[2,3-b]吡啶”在杂环化合物合成中的参与突显了它在这一化学领域的重要性。它在制备复杂杂环化合物,如吡咯并[2,3-c]吡啶及其类似物中的应用,凸显了它在扩展可供进一步探索和应用的杂环骨架多样性方面的实用性 (Nechayev et al., 2013)。
抗增殖活性
研究已探索了从苯磺酰氯合成的嘧啶衍生物的抗增殖活性,表明了“1-苯磺酰基-5-溴-1H-吡咯并[2,3-b]吡啶”及相关化合物在新型抗癌药物开发中的潜力。这些研究有助于理解化学结构与生物活性之间的关系,为新疗法药物的开发铺平道路 (Awad et al., 2015)。
安全和危害
属性
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWTAKXBHBRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640135 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001070-33-2 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

